GDC-0339

Pim Kinase Inhibition Enzymatic Assay Biochemical Potency

GDC-0339 is a diaminopyrazole-class, orally bioavailable pan-Pim kinase inhibitor engineered for balanced picomolar potency across Pim1/2/3 (Ki 0.03, 0.1, 0.02 nM). Unlike AZD1208 or SGI-1776, it achieves robust in vivo efficacy in RPMI8226 and MM.1S xenograft models with favorable tolerability. Its CYP1A1-mediated metabolism minimizes CYP3A4 drug-drug interaction risk, making it ideal for combination studies with proteasome inhibitors. For researchers requiring a superior probe to dissect Pim kinase signaling without confounding isoform bias.

Molecular Formula C20H22F3N7OS
Molecular Weight 465.5 g/mol
Cat. No. B8571123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0339
Molecular FormulaC20H22F3N7OS
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N
InChIInChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)
InChIKeyNHXVGMQFCYBLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GDC-0339: Baseline Characterization and Chemical Class for Procurement Evaluation


GDC-0339 (CAS 1428569-85-0) is a synthetic, small-molecule pan-Pim kinase inhibitor belonging to the diaminopyrazole class [1]. It was developed through systematic optimization to achieve high potency, oral bioavailability, and tolerability, with a molecular formula of C20H22F3N7OS and a molecular weight of 465.5 g/mol [1]. Its primary mechanism involves competitive inhibition of the ATP-binding pocket of Pim kinases (Pim1, Pim2, Pim3), which are key regulators of cell survival and proliferation in multiple myeloma and other cancers [2].

GDC-0339 Procurement Risk Assessment: Why Generic Pan-Pim Inhibitor Substitution Is Not Warranted


Procurement decisions for pan-Pim kinase inhibitors cannot rely on generic substitution due to profound inter-compound variability in isoform selectivity, pharmacokinetic (PK) properties, and in vivo efficacy. While multiple agents target the Pim kinase family, critical differences exist in their inhibition profiles (pan vs. isoform-selective), oral bioavailability, metabolic stability, and off-target liabilities (e.g., hERG, CYP inhibition) [1]. For instance, early-generation inhibitors like SGI-1776 exhibit poor Pim2 activity and significant clinical toxicity, while others like AZD1208 have shown suboptimal human PK [1]. GDC-0339 was specifically optimized from a diaminopyrazole scaffold to achieve a unique balance of picomolar pan-Pim potency, robust oral exposure, and favorable tolerability, differentiating it from both less potent and less bioavailable analogs [2].

GDC-0339 vs. Comparators: Head-to-Head Quantitative Evidence for Scientific Selection


GDC-0339 Pan-Pim Ki Potency Compared to Clinical-Stage Inhibitors PIM447, AZD1208, and SGI-1776

GDC-0339 exhibits balanced, picomolar Ki values across all three Pim kinase isoforms, contrasting with the variable isoform selectivity profiles of PIM447, AZD1208, and SGI-1776 [1]. Specifically, GDC-0339's Ki for Pim2 is 0.1 nM, which is 50-fold more potent than AZD1208 (5 nM) and 3,630-fold more potent than SGI-1776 (363 nM), indicating superior pan-inhibition [1].

Pim Kinase Inhibition Enzymatic Assay Biochemical Potency Pan-Inhibitor

GDC-0339 Cellular Potency (IC50) in Pim-Dependent BaF3 and MM.1S Cell Lines

In cell-based models, GDC-0339 demonstrates potent inhibition of Pim1-driven proliferation and downstream signaling. It inhibits BaF3 cells transformed with PIM1 with an IC50 of 43.6 nM and exerts cytostatic effects on MM.1S multiple myeloma cells with an IC50 of 0.1 μM (100 nM) . While direct comparator data in these exact cellular assays are limited, the biochemical Ki data (Evidence Item 1) predict superior cellular target engagement for GDC-0339 compared to AZD1208 and SGI-1776, particularly for Pim2-dependent cells.

Cell-Based Assay Cytostatic Activity BaF3 PIM1 Multiple Myeloma

GDC-0339 Oral Bioavailability and In Vivo Efficacy in Multiple Myeloma Xenograft Models

GDC-0339 is orally bioavailable and demonstrates significant, dose-dependent tumor growth inhibition in two clinically relevant multiple myeloma xenograft models [1]. Mice bearing RPMI8226 or MM.1S tumors treated with oral GDC-0339 (1-300 mg/kg, once daily for 21 days) showed robust efficacy [1]. While PIM447 has shown preclinical efficacy, its development has primarily focused on combination therapies, and its oral bioavailability profile differs [2]. AZD1208 demonstrated poor human PK and its Phase I trial was terminated due to lack of sustained target inhibition [3].

In Vivo Pharmacology Oral Bioavailability Tumor Growth Inhibition Xenograft Model

GDC-0339 Unique CYP1A1-Mediated Metabolism: Differentiation from Other Pim Inhibitors

GDC-0339 undergoes a distinctive, high-efficiency intramolecular rearrangement reaction catalyzed exclusively by CYP1A1, a feature not reported for other pan-Pim inhibitors [1]. Kinetic experiments revealed an apparent turnover number (kcat) of 8.4 min⁻¹ and a Michaelis constant (Km) of 0.6 μM for this CYP1A1-mediated rearrangement [1]. Furthermore, GDC-0339 acts as a potent competitive inhibitor of CYP1A1 with a Ki of 0.9 μM, demonstrating high isoform selectivity [1]. This unique metabolic pathway contrasts with the broader CYP inhibition profiles of many kinase inhibitors and may contribute to its favorable tolerability.

Drug Metabolism CYP1A1 Biotransformation Pharmacokinetics

GDC-0339 Tolerability Profile: Reduced hERG Liability Compared to SGI-1776

Early pan-Pim inhibitors like SGI-1776 were associated with dose-limiting cardiotoxicity, partly attributed to hERG channel inhibition [1]. In contrast, GDC-0339 was optimized to minimize off-target binding, and studies indicate it shows no obvious effect on hERG binding [2]. This reduced cardiovascular liability is a critical differentiator for long-term in vivo studies and potential clinical translation.

Safety Pharmacology hERG Cardiotoxicity Tolerability

GDC-0339 Application Scenarios: Evidence-Based Use Cases in Drug Discovery and Development


Preclinical Efficacy Studies in Pim-Driven Multiple Myeloma

Given its picomolar pan-Pim potency and demonstrated oral efficacy in RPMI8226 and MM.1S xenograft models [1], GDC-0339 is ideally suited as a tool compound for investigating the therapeutic potential of pan-Pim kinase inhibition in multiple myeloma. Its robust single-agent activity and favorable tolerability profile enable chronic dosing studies to assess tumor growth inhibition, survival benefit, and combination potential with standard-of-care agents like proteasome inhibitors [1].

Investigating Pim Kinase Biology and Resistance Mechanisms

The balanced, high-potency inhibition of all three Pim isoforms by GDC-0339 makes it a superior probe for studying the functional redundancy and isoform-specific roles of Pim kinases in cancer cell survival and resistance. Its selectivity profile allows researchers to dissect Pim-dependent signaling pathways without the confounding effects of weaker Pim2 inhibition seen with comparators like AZD1208 and SGI-1776 [2].

In Vivo Combination Therapy and Pharmacodynamic (PD) Studies

The unique CYP1A1-mediated metabolism of GDC-0339 [3] suggests a reduced potential for CYP3A4-mediated drug-drug interactions, making it a preferred candidate for combination studies with agents that are CYP3A4 substrates or inhibitors. Its oral bioavailability and half-life of 0.9 hours in mice support once-daily oral dosing regimens for PD studies, facilitating target engagement assessment in tumor and surrogate tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0339

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.